molecular formula C10H10INO B14396407 (2-Iodo-1-isocyanatopropan-2-yl)benzene CAS No. 89877-34-9

(2-Iodo-1-isocyanatopropan-2-yl)benzene

Cat. No.: B14396407
CAS No.: 89877-34-9
M. Wt: 287.10 g/mol
InChI Key: OZHKFETWLHZPBZ-UHFFFAOYSA-N
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Description

(2-Iodo-1-isocyanatopropan-2-yl)benzene is a chemical compound characterized by the presence of an iodine atom, an isocyanate group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-1-isocyanatopropan-2-yl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and bases to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-1-isocyanatopropan-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Iodo-1-isocyanatopropan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Iodo-1-isocyanatopropan-2-yl)benzene involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, forming covalent bonds with proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

89877-34-9

Molecular Formula

C10H10INO

Molecular Weight

287.10 g/mol

IUPAC Name

(2-iodo-1-isocyanatopropan-2-yl)benzene

InChI

InChI=1S/C10H10INO/c1-10(11,7-12-8-13)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

OZHKFETWLHZPBZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN=C=O)(C1=CC=CC=C1)I

Origin of Product

United States

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